2-mercapto-3-[4-(4-pyridinylmethyl)phenyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Overview
Description
2-mercapto-3-[4-(4-pyridinylmethyl)phenyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C21H17N3OS2 and its molecular weight is 391.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.08130452 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Methods
Research into the synthesis of thieno[2,3-d]pyrimidine derivatives highlights innovative methods for creating these complex molecules. Sauter and Deinhammer (1973) described synthesizing 2-Mercapto-thieno[2.3-d]pyrimidin-4(3H)-one derivatives through cyclization of esters or amides of corresponding 2-amino-thiophene-3-carboxylic acids, using either direct reaction with thiourea or via N,N′-disubstituted thioureas as intermediates (Sauter & Deinhammer, 1973).
Chemical Reactions and Derivatives
Abu-Hashem detailed the synthesis of novel spiro pyrimidine derivatives from 2-Mercapto-6-[(pyridin-4-ylmethylene)-amino]-3H-pyrimidin-4-one, showcasing the compound's versatility in forming various novel structures through reactions with different agents (Abu‐Hashem, 2014). This study provides an example of how modifications to the basic thieno[2,3-d]pyrimidine structure can yield a wide range of biologically active compounds.
Biological Activities
Research on thieno[2,3-d]pyrimidine derivatives also explores their potential biological activities. Devani et al. (1976) synthesized 3-substituted thieno[2,3-d]pyrimidin-4(3H)-one-2-mercaptoacetic acids and their ethyl esters, discovering analgesic, anti-inflammatory, and antimicrobial activities among these compounds (Devani et al., 1976).
Novel Derivatives and Screening
Ashalatha et al. (2007) contributed to the synthesis of new bioactive 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives, showcasing the synthesis of compounds with promising anti-inflammatory, CNS depressant, and antimicrobial activities (Ashalatha et al., 2007).
Properties
IUPAC Name |
11-[4-(pyridin-4-ylmethyl)phenyl]-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS2/c25-20-18-16-2-1-3-17(16)27-19(18)23-21(26)24(20)15-6-4-13(5-7-15)12-14-8-10-22-11-9-14/h4-11H,1-3,12H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVQGWPAUIHFBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=S)N3)C4=CC=C(C=C4)CC5=CC=NC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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